molecular formula C11H13ClN2O3 B2459306 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide CAS No. 478261-80-2

3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide

Cat. No.: B2459306
CAS No.: 478261-80-2
M. Wt: 256.69
InChI Key: UCTOFSPKYXYMSU-UHFFFAOYSA-N
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Description

3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide: is an organic compound with the molecular formula C₁₁H₁₃ClN₂O₃ It is characterized by the presence of a chloro group, a dimethyl group, and a nitrophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide typically involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives.
  • Reduction of the nitro group yields 3-chloro-2,2-dimethyl-N-(4-aminophenyl)propanamide.
  • Oxidation reactions yield carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry: 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. For example, derivatives with modified functional groups may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide depends on its specific application. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    3-chloro-2,2-dimethyl-N-(4-trifluoromethylphenyl)propanamide: This compound has a trifluoromethyl group instead of a nitro group, which may alter its chemical reactivity and biological activity.

    2-chloro-N-(4-nitrophenyl)acetamide: This compound has a similar structure but with an acetamide backbone instead of a propanamide backbone.

Uniqueness: 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide is unique due to the combination of its chloro, dimethyl, and nitrophenyl groups. This specific arrangement of functional groups imparts distinct chemical properties, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,7-12)10(15)13-8-3-5-9(6-4-8)14(16)17/h3-6H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTOFSPKYXYMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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